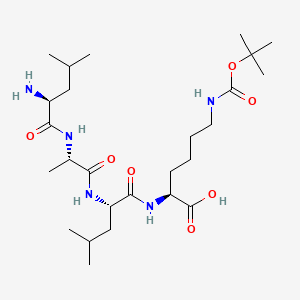

H-Leu-Ala-Leu-Lys(Boc)-OH

Beschreibung

Contextualization of Protected Peptides in Contemporary Peptide Chemistry Research

In the realm of peptide science, the synthesis of peptides with specific, predetermined sequences is a cornerstone of research and development. creative-peptides.com To achieve this, chemists employ a strategy of temporarily blocking reactive functional groups on amino acids to prevent unwanted side reactions during the formation of peptide bonds. creative-peptides.comthermofisher.com These temporary blockades are known as "protecting groups." creative-peptides.com The use of protecting groups is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), the latter being the most common method today. thermofisher.comresearchgate.net

The tert-Butoxycarbonyl (Boc) group is a widely utilized Nα-amino protecting group. creative-peptides.comnih.gov It is known for its stability under various conditions but can be removed with a moderately strong acid, such as trifluoroacetic acid (TFA). creative-peptides.comthermofisher.com This acid-labile nature allows for controlled deprotection steps during peptide synthesis. americanpeptidesociety.org The Boc strategy is particularly advantageous for the synthesis of complex or hydrophobic peptides and those containing base-sensitive modifications. thermofisher.comnih.gov The protection of side chains, such as the ε-amino group of lysine, is also crucial to prevent branching and other side reactions. creative-peptides.com The Boc group is often used for this purpose in the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy due to its stability to the basic conditions used for Fmoc removal. creative-peptides.com

Role of H-Leu-Ala-Leu-Lys(Boc)-OH as a Model System in Peptide Synthesis and Functional Studies

The compound this compound, a tetrapeptide with the sequence Leucine-Alanine-Leucine-Lysine, features a Boc group protecting the ε-amino group of the C-terminal lysine residue. This specific design makes it an excellent model system for several areas of peptide research.

In peptide synthesis , it serves as a valuable tool for optimizing and troubleshooting synthetic protocols. Researchers can use this well-defined, moderately complex peptide to test the efficacy of different coupling reagents, deprotection strategies, and purification techniques. The presence of both hydrophobic (Leucine) and a protected hydrophilic (Lysine) residue provides a balanced system to evaluate synthetic efficiency.

In functional studies , protected peptides like this compound can be used to investigate the influence of specific side-chain modifications on peptide structure and activity. For instance, the Boc-protected lysine can be compared to its unprotected counterpart to understand how charge and hydrophobicity at that position affect properties like self-assembly, membrane interaction, or receptor binding. While direct therapeutic applications are not the focus, these studies provide fundamental insights into structure-activity relationships that are crucial for designing novel bioactive peptides.

Overview of Academic Research Trajectories for Leucine-Alanine-Lysine Containing Peptide Sequences

Peptide sequences containing leucine, alanine, and lysine are of significant interest in various research fields due to the diverse properties these amino acids impart. Leucine is a hydrophobic amino acid that often contributes to the structural stability and membrane-penetrating capabilities of peptides. nih.gov Alanine is a small, non-polar amino acid that can influence peptide conformation without introducing significant steric hindrance. researchgate.net Lysine is a positively charged amino acid at physiological pH, which is often crucial for solubility, receptor interaction, and antimicrobial activity. nih.govambeed.com

Research involving these sequences spans several areas:

Antimicrobial Peptides: Many host-defense peptides feature a balance of hydrophobic and cationic residues. mdpi.com The combination of leucine and lysine is common in synthetic antimicrobial peptides designed to mimic the properties of natural ones. nih.govresearchgate.net

Drug Delivery: The amphipathic nature of peptides containing both leucine and lysine makes them candidates for delivering therapeutic agents, such as oligonucleotides, across cell membranes. nih.gov

Self-Assembling Peptides: The interplay between the hydrophobic leucine and charged lysine can drive the self-assembly of these peptides into various nanostructures, such as nanotubes, which have potential applications in materials science and biomedicine. mdpi.com

Structure-Conformation Studies: The relatively simple yet distinct properties of leucine, alanine, and lysine make peptides containing these residues excellent models for studying the principles of protein folding and secondary structure formation (e.g., α-helices and β-sheets). nih.gov

Eigenschaften

CAS-Nummer |

149440-52-8 |

|---|---|

Molekularformel |

C26H49N5O7 |

Molekulargewicht |

543.706 |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C26H49N5O7/c1-15(2)13-18(27)22(33)29-17(5)21(32)31-20(14-16(3)4)23(34)30-19(24(35)36)11-9-10-12-28-25(37)38-26(6,7)8/h15-20H,9-14,27H2,1-8H3,(H,28,37)(H,29,33)(H,30,34)(H,31,32)(H,35,36)/t17-,18-,19-,20-/m0/s1 |

InChI-Schlüssel |

PESDLRHNBKPWSL-MUGJNUQGSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O)N |

Synonyme |

H-LEU-ALA-LEU-LYS(BOC)-OH |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Transformations Involving H-leu-ala-leu-lys Boc -oh

Solid-Phase Peptide Synthesis (SPPS) Protocols for H-Leu-Ala-Leu-Lys(Boc)-OH and Its Precursors

Solid-phase peptide synthesis (SPPS) is the predominant method for preparing peptides like this compound. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. peptide.com

Optimization of Resin Loading and Coupling Efficiencies for Protected Tetrapeptides

The choice of resin and its loading capacity are critical starting points for an efficient SPPS. For the synthesis of a C-terminal carboxylic acid peptide such as this compound, a Wang resin or a 2-chlorotrityl chloride resin is typically employed. uinjkt.ac.idcreative-peptides.comaltabioscience.com

Coupling Efficiency: Each coupling step in SPPS must proceed with very high efficiency (ideally >99%) to ensure a high purity of the final product. iris-biotech.de Inefficiencies in coupling lead to the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the target peptide. To maximize coupling efficiency, an excess of the activated amino acid and coupling reagents is used. peptide.com Monitoring the completion of the coupling reaction, often through a colorimetric test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines), is crucial before proceeding to the next step. iris-biotech.de Should a coupling reaction be incomplete, a second coupling (double coupling) can be performed to drive the reaction to completion. biotage.com

Table 1: Factors Influencing Resin Loading and Coupling Efficiency

| Parameter | Influence on Synthesis | Optimization Strategy |

| Resin Type | Determines the cleavage conditions and the C-terminal functionality. | Select a resin compatible with the desired C-terminal group (e.g., Wang or 2-chlorotrityl for a C-terminal acid). uinjkt.ac.idaltabioscience.com |

| Resin Loading | Affects the yield per gram of resin and can influence aggregation. | Use lower loading for difficult sequences to minimize intermolecular interactions. altabioscience.com |

| Solvent | Must effectively swell the resin to allow reagent access. | Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices for swelling and coupling, respectively. du.ac.in |

| Reagent Excess | Drives the coupling reaction to completion. | Use a 3- to 5-fold excess of amino acid and coupling reagents. peptide.com |

| Coupling Time | Needs to be sufficient for the reaction to complete. | Typically 1-2 hours, but can be extended for sterically hindered amino acids. biotage.com |

| Monitoring | Confirms the completion of the coupling reaction. | Perform Kaiser or other appropriate tests after each coupling step. iris-biotech.de |

Application of Fmoc/Boc Orthogonal Protecting Group Strategies in Synthesis

The synthesis of this compound effectively utilizes an orthogonal protecting group strategy, which is a cornerstone of modern SPPS. peptide.com Orthogonality means that different protecting groups can be removed under distinct chemical conditions without affecting each other. biosynth.com

In the standard synthesis of this tetrapeptide, the Fmoc/tBu strategy is employed. du.ac.in

α-Amino Group Protection: The α-amino group of each incoming amino acid is temporarily protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.org This group is stable to the acidic conditions used for final cleavage but is readily removed by treatment with a secondary amine, typically a 20% solution of piperidine in DMF. iris-biotech.deamericanpeptidesociety.org

Side-Chain Protection: The side chain of lysine contains a reactive amino group that must be protected throughout the synthesis to prevent branching. In this compound, this is achieved with the acid-labile tert-butyloxycarbonyl (Boc) group. sigmaaldrich.com The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved during the final step when the peptide is released from the resin using a strong acid like trifluoroacetic acid (TFA). americanpeptidesociety.orgslideshare.net

This Fmoc/Boc orthogonality allows for the selective deprotection of the α-amino group at each step of the synthesis to allow for chain elongation, while the lysine side-chain protection remains intact until the very end. biosynth.com

Utilization of Specific Coupling Reagents (e.g., HATU, HOAt, DIPEA) in Amide Bond Formation

The formation of the amide (peptide) bond is the central reaction in peptide synthesis. This reaction requires the activation of the carboxylic acid group of the incoming amino acid to make it susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. bachem.com

Modern SPPS relies on highly efficient coupling reagents to achieve rapid and complete amide bond formation with minimal side reactions, particularly racemization. creative-peptides.combachem.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt). wikipedia.org It is one of the most effective coupling reagents available, known for its high coupling efficiencies and fast reaction rates, even with sterically hindered amino acids. bachem.comwikipedia.org The presence of the azabenzotriazole moiety is thought to reduce racemization. mdpi.com

HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is often used as an additive with carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC). mdpi.com It acts as a nucleophilic catalyst, forming an active ester with the carboxylic acid that is more reactive and less prone to racemization than the intermediate formed with carbodiimides alone. bachem.commdpi.com

DIPEA (N,N-Diisopropylethylamine): DIPEA is a non-nucleophilic organic base that is essential in the coupling step. fishersci.co.uk Its primary role is to maintain basic conditions necessary for the coupling reaction to proceed and to neutralize the protonated amine on the growing peptide chain after the deprotection step, rendering it nucleophilic. peptide.com

A typical coupling cocktail for incorporating an amino acid during the synthesis of this compound would consist of the Fmoc-protected amino acid, HATU, and DIPEA in a solvent like DMF. thieme-connect.com

Cleavage Strategies for C-Terminal Free Carboxyl Group from Resin

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups. du.ac.in To obtain this compound with a free C-terminal carboxyl group, a resin that is labile to acid is used, such as a 2-chlorotrityl chloride resin. uinjkt.ac.idiris-biotech.de

Mild Cleavage: The 2-chlorotrityl linker is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions. iris-biotech.de This can be achieved using a dilute solution of TFA (e.g., 1-5%) in DCM. iris-biotech.de A key advantage of this mild cleavage is that it can be performed while keeping acid-labile side-chain protecting groups, like the Boc group on lysine, intact. This strategy would yield the fully protected peptide, Fmoc-Leu-Ala-Leu-Lys(Boc)-OH, which can be purified and then the N-terminal Fmoc group can be removed in a separate step.

Simultaneous Cleavage and Deprotection: Alternatively, a stronger TFA "cocktail" can be used to cleave the peptide from a more acid-stable resin (like Wang resin) and remove the Boc group simultaneously. altabioscience.com Such a cocktail typically consists of 95% TFA, with the remaining 5% being a mixture of "scavengers" like water, triisopropylsilane (TIS), and/or ethanedithiol (EDT). acs.org These scavengers are crucial for trapping the reactive carbocations (e.g., tert-butyl cations from the cleavage of the Boc group) that are generated during the cleavage process, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine (though not present in this specific tetrapeptide). acs.org

Solution-Phase Synthetic Approaches for this compound Analogues

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale synthesis of short peptides or for the preparation of specific analogues that may be difficult to produce on a solid support. libretexts.orgbiomatik.com

In a solution-phase approach, each intermediate peptide is isolated and purified after each coupling and deprotection step. nih.gov This can be a labor-intensive process but allows for thorough characterization at every stage. The synthesis would involve the stepwise coupling of protected amino acid derivatives, for example, coupling Fmoc-Ala-OH with H-Leu-OMe, followed by deprotection and subsequent coupling with the next amino acid. mdpi.com

A key advantage of solution-phase synthesis is the ability to use a wider variety of coupling reagents and reaction conditions. nii.ac.jp Furthermore, purification techniques like crystallization can be employed to obtain highly pure intermediates. nii.ac.jp For analogues of this compound, such as those incorporating non-natural amino acids or other modifications, solution-phase synthesis offers a high degree of flexibility. nih.gov

Management and Mitigation of Synthetic Challenges in Protected Peptide Synthesis

The synthesis of protected peptides is not without its challenges. Several side reactions can occur during SPPS, leading to impurities and lower yields. bibliomed.org

Table 2: Common Synthetic Challenges and Mitigation Strategies

| Challenge | Description | Mitigation Strategy |

| Racemization | Loss of stereochemical integrity (L- to D-amino acid conversion) at the α-carbon, especially during the activation of the C-terminal amino acid. slideshare.net | Use of additives like HOAt or HOBt with carbodiimides. bachem.commdpi.com Employing urethane-protected amino acids (Fmoc, Boc) and using coupling reagents like HATU minimizes racemization. mdpi.com |

| Incomplete Coupling | Failure of the amide bond to form completely, leading to deletion sequences. iris-biotech.de | Double coupling, increasing reaction time, or using a more potent coupling reagent. biotage.com Using a capping step with acetic anhydride to block unreacted amines. du.ac.in |

| Aggregation | Inter- or intra-chain hydrogen bonding of the growing peptide, which can hinder reagent access and lead to incomplete reactions. | Use of lower-loading resins, chaotropic salts, or special solvents. biotage.com Synthesizing at elevated temperatures can also disrupt secondary structures. chemrxiv.org |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a side product and potential racemization. iris-biotech.de | Use of protecting groups on the Asp side chain that sterically hinder this cyclization, or using faster coupling and deprotection times. |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide after Fmoc deprotection, leading to cleavage from the resin. This is most common after the second amino acid is coupled. bibliomed.org | Use a 2-chlorotrityl chloride resin and incorporate the third amino acid quickly after deprotection of the second. |

| Premature Cleavage | Loss of the peptide chain from the resin before the synthesis is complete. | Ensure the linker is stable to the repeated deprotection conditions. For Fmoc synthesis, avoid overly acidic conditions. bibliomed.org |

Proactive management of these challenges through careful selection of resins, protecting groups, coupling reagents, and reaction conditions is essential for the successful synthesis of this compound and other protected peptides. gyrosproteintechnologies.com

Strategies for Preventing Peptide Aggregation During Elongation

The presence of two leucine residues in the this compound sequence imparts a significant hydrophobic character, making it susceptible to inter-chain aggregation during solid-phase peptide synthesis (SPPS). nih.gov This aggregation can hinder solvent and reagent access to the growing peptide chain, leading to incomplete coupling and deprotection steps, and ultimately resulting in truncated or deletion sequences. americanpeptidesociety.org Several strategies have been developed to mitigate this issue.

Key approaches to disrupt the formation of stable secondary structures like β-sheets, which are responsible for aggregation, include:

Solvent and Temperature Optimization: The choice of solvent is critical for solvating the growing peptide chain. While N,N-dimethylformamide (DMF) is standard, solvents with higher polarity and hydrogen-bond-disrupting capabilities, such as N-methylpyrrolidone (NMP) or the inclusion of dimethyl sulfoxide (DMSO), can be beneficial. nih.gov Performing coupling reactions at elevated temperatures, often facilitated by microwave irradiation, can also disrupt aggregation and accelerate reaction rates. peptide.com

Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium isothiocyanate (KSCN), to the reaction medium can disrupt the hydrogen-bonding networks that lead to aggregation. peptide.com

Backbone Protection: Introducing temporary protecting groups on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups, effectively prevents the formation of inter-chain hydrogen bonds. peptide.com These groups are typically introduced as part of a dipeptide building block and are removed during the final acidolytic cleavage step.

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, which are cyclic derivatives of serine or threonine, introduces a "kink" in the peptide backbone. nih.govchempep.com This conformational disruption prevents the peptide from adopting the extended conformation required for β-sheet formation and subsequent aggregation. chempep.com

Hydrophilic Tags: Attaching a temporary, cleavable hydrophilic tag, such as a polyarginine or polylysine sequence, to the C-terminus can improve the solubility of the entire peptide-resin complex during synthesis. genscript.comacs.org

Table 1: Methodologies for Preventing Peptide Aggregation During Synthesis

| Strategy | Mechanism | Application Example for this compound Synthesis |

|---|---|---|

| Solvent Modification | Enhances solvation of the peptide chain, disrupting intermolecular interactions. nih.gov | Using a mixture of DMF/NMP or adding DMSO as a co-solvent during coupling steps. nih.gov |

| Elevated Temperature | Provides energy to break up aggregates and increases reaction kinetics. peptide.commblintl.com | Applying microwave heating (e.g., up to 60°C) during coupling reactions. |

| Chaotropic Salts | Disrupts hydrogen bonding and ordered water structures that stabilize aggregates. peptide.com | Addition of salts like LiCl to the coupling media. |

| Backbone Protection | Sterically blocks amide N-H groups, preventing hydrogen bond formation. peptide.com | Incorporating Fmoc-Ala(Dmb)-OH or a similar derivative in the sequence. |

| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting β-sheet formation. chempep.com | Using an Fmoc-Leu-Ser(ψMe,MePro)-OH dipeptide if a serine were adjacent to leucine. |

| Hydrophilic Tags | Increases overall polarity and solubility of the peptide-resin conjugate. genscript.comacs.org | Synthesizing the peptide on a resin pre-loaded with a cleavable [Lys(Boc)]6 tag. acs.org |

Control of Racemization During Coupling Reactions

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical side reaction in peptide synthesis. It can occur during the activation of the carboxylic acid group, which proceeds through an oxazolone intermediate, particularly for N-protected amino acids. americanpeptidesociety.orgpeptide.com Minimizing racemization is essential to ensure the biological and structural integrity of the final peptide.

The extent of racemization is influenced by the coupling method, the specific amino acid being coupled, and the reaction conditions. Histidine and cysteine are particularly prone to racemization. peptide.com For the synthesis of this compound, careful selection of coupling reagents and additives is crucial at each step.

Methods to suppress racemization include:

Urethane-Protected Amino Acids: The use of N-urethane protecting groups like Fmoc and Boc significantly reduces the tendency for oxazolone formation compared to other N-acyl groups.

Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its more effective derivatives, such as 6-chloro-HOBt (6-Cl-HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), is a cornerstone of racemization suppression. peptide.compeptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization and couples efficiently with the free amine.

Coupling Reagents: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like HOBt are commonly used. peptide.combachem.com Phosphonium and aminium/uronium salt-based reagents, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, and HATU, often provide rapid coupling with low levels of racemization. peptide.com

Reaction Conditions: The choice of base and temperature is also critical. Weaker, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or collidine are preferred over stronger, unhindered bases. bachem.comresearchgate.net Lowering the reaction temperature can also limit the rate of racemization. nih.gov

Table 2: Comparison of Coupling Strategies for Racemization Control

| Coupling Reagent/Method | Additive | Base | Key Characteristics |

|---|---|---|---|

| DIC | HOBt or OxymaPure® | DIPEA or NMM | Widely used, cost-effective; the urea byproduct is soluble in DMF. bachem.com |

| HBTU / TBTU | (Internal HOBt) | DIPEA or NMM | Forms HOBt active esters in situ; very efficient with low racemization. peptide.com |

| HATU | (Internal HOAt) | DIPEA or Collidine | More reactive than HBTU, especially for hindered couplings; HOAt is superior to HOBt in suppressing racemization. peptide.com |

| PyBOP | None required | DIPEA or NMM | Phosphonium-based reagent; generates less side products than some uronium reagents. peptide.com |

| Ynamide Reagents | None required | None required | Newer class of reagents that have shown excellent results in suppressing racemization, even in challenging fragment condensations. acs.org |

Post-Synthetic Modifications and Functionalization Reactions of this compound

With its free C-terminal carboxylic acid, this compound is a versatile intermediate for further chemical modification. nih.gov The C-terminus can be functionalized to alter the peptide's properties, such as stability, solubility, or to conjugate it to other molecules like fluorophores, polymers, or cytotoxic drugs. Selective activation of the C-terminal carboxyl group in the presence of the free N-terminus and the lysine side chain (which is protected) is key. nih.govcreative-proteomics.com

Common C-terminal modifications include:

Amidation: Conversion of the C-terminal carboxylic acid to a primary, secondary, or tertiary amide is a common modification. C-terminal amidation often increases metabolic stability by making the peptide resistant to degradation by carboxypeptidases and can mimic the structure of many native peptides. creative-proteomics.com This is typically achieved by activating the carboxyl group with standard peptide coupling reagents (e.g., HBTU, HATU) and reacting it with an amine (e.g., ammonia for a primary amide, or an alkylamine for a secondary amide).

Esterification: The carboxylic acid can be converted to an ester (e.g., methyl, ethyl, or benzyl ester). C-terminal esters can serve as pro-drugs, as they can be cleaved by endogenous esterases to release the active peptide. biosynth.com This reaction is typically performed under acidic conditions with the corresponding alcohol.

Conjugation: The C-terminus can be used as a handle to attach larger molecules. This involves activating the carboxyl group and reacting it with a nucleophilic group (commonly an amine) on the molecule to be conjugated, forming a stable amide bond. creative-peptides.com This allows for the creation of peptide-drug conjugates, fluorescently labeled peptides for imaging, or pegylated peptides for improved pharmacokinetics. A significant challenge in these reactions is avoiding epimerization of the C-terminal lysine residue upon activation. nih.gov

Table 4: Potential Post-Synthetic C-Terminal Modifications of this compound

| Modification Type | Reagents and Conditions | Resulting Functional Group | Purpose/Application |

|---|---|---|---|

| Amidation | 1. HBTU/DIPEA, 2. Ammonia or R-NH2 in DMF. | -C(O)NH2 or -C(O)NHR | Increase enzymatic stability, mimic native peptides, alter solubility. creative-proteomics.comacs.org |

| Esterification | SOCl2 in ROH (e.g., Methanol, Ethanol). | -C(O)OR | Create prodrugs, increase hydrophobicity and membrane permeability. biosynth.com |

| Reduction to Alcohol | BH3·THF or LiAlH4 (requires protection of N-terminus). | -CH2OH | Create peptide alcohol analogs, which can act as enzyme inhibitors. |

| Conjugation to a Label | 1. EDC/NHS, 2. Amine-functionalized dye (e.g., FITC-amine). creative-peptides.com | -C(O)NH-Dye | Create fluorescent probes for bio-imaging and binding assays. |

| Conjugation to PEG | 1. HBTU/DIPEA, 2. Amine-terminated PEG. | -C(O)NH-PEG | Improve pharmacokinetic properties (e.g., increase half-life, reduce immunogenicity). |

H-leu-ala-leu-lys Boc -oh in Biochemical and Enzymological Research Paradigms

H-Leu-Ala-Leu-Lys(Boc)-OH as a Substrate in Enzyme Activity and Specificity Assays

Peptides with defined sequences are fundamental tools for characterizing the activity and specificity of proteases and peptidases. The structure of this compound makes it a candidate for studying enzymes that recognize specific peptide bonds for cleavage.

Investigation of Protease and Peptidase Specificity Using Peptide Substrates

The primary sequence of a peptide dictates its susceptibility to cleavage by specific proteases. unc.edu Proteases exhibit high specificity, often recognizing and cleaving peptide bonds adjacent to particular amino acid residues. pnas.org For instance, trypsin, a well-characterized serine protease, preferentially cleaves peptide chains on the C-terminal side of lysine or arginine residues. pnas.org

In the case of this compound, the presence of the Boc protecting group on the ε-amino group of the lysine residue is critical. This protection blocks the recognition site for trypsin-like proteases, preventing cleavage at the lysine position. This feature allows the peptide to be used as a negative control in trypsin activity assays or to investigate the activity of other proteases that may cleave at different sites within the Leu-Ala-Leu sequence.

Researchers utilize libraries of synthetic peptides with systematic variations to map the substrate specificity of proteases. pnas.orgresearchgate.net A peptide like this compound could be included in such a library to probe the influence of a blocked lysine residue on the binding and activity of various enzymes, such as cysteine proteases or metalloproteinases, which have different specificity profiles. hzdr.denih.gov For example, some cysteine proteases of the papain-like class show a preference for hydrophobic amino acids at the P2 position (the second residue N-terminal to the cleavage site), making the Leu-Ala or Ala-Leu junctions potential targets. pnas.org

Methodologies for Kinetic Studies of Enzymatic Cleavage or Modification

To quantify enzyme activity, researchers employ various methodologies to monitor the cleavage of peptide substrates over time. These kinetic studies are essential for determining key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). nih.govpnas.org

One common approach involves attaching a fluorophore and a quencher to the peptide substrate. nih.gov In an intact peptide, the quencher suppresses the signal from the fluorophore through resonance energy transfer. nih.gov Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. nih.gov For a substrate like this compound, a fluorogenic group, such as 7-amino-4-methylcoumarin (AMC), could be attached to the C-terminus. Cleavage of a peptide bond would release the fluorogenic portion, allowing for continuous, real-time monitoring of enzyme activity. biorxiv.org

Another widely used method is High-Performance Liquid Chromatography (HPLC). In an HPLC-based assay, the reaction mixture is analyzed at different time points. nih.gov The cleavage of the substrate peptide into smaller fragments is monitored by observing the decrease in the peak corresponding to the full-length substrate and the appearance of new peaks corresponding to the cleavage products. nih.gov This method allows for the direct quantification of both the substrate and the products, providing precise data for kinetic analysis. nih.gov

| Methodology | Principle | Application for this compound | References |

| Fluorogenic Substrate Assays | A fluorophore and quencher are attached to the peptide. Cleavage separates them, causing an increase in fluorescence. | The peptide could be synthesized with a fluorophore/quencher pair (e.g., Edans/Dabcyl) on opposite sides of a potential cleavage site to continuously monitor enzyme activity. | nih.gov |

| Chromogenic Substrate Assays | Cleavage of the substrate releases a chromophore (e.g., p-nitroaniline, pNA), which can be measured spectrophotometrically. | A pNA group could be coupled to the C-terminus. Its release upon cleavage would produce a color change, enabling endpoint or continuous assays. | unc.edu |

| HPLC-Based Assays | The reaction mixture is separated by HPLC, allowing for the quantification of the substrate and its cleavage products over time. | Allows for precise measurement of substrate depletion and product formation, confirming the exact cleavage site. | nih.gov |

| Mass Spectrometry (MS) | The mass of the substrate and its fragments are determined to identify cleavage events and products. | Used to confirm the identity of cleavage products and determine the precise site of enzymatic action. | nih.gov |

Research on Chemical Modification Reactions Involving this compound

The specific chemical structure of this compound, particularly the protected lysine residue, makes it an ideal model compound for studying selective chemical reactions on peptides.

Studies on Radical Acylation of Lysine-Containing Peptides

Research has been conducted on the radical acylation of lysine-containing peptides using systems that generate acyl radicals, such as the interaction between α-dicarbonyls (like diacetyl and methylglyoxal) and peroxynitrite. tandfonline.comresearchgate.netnih.gov These studies investigate non-enzymatic post-translational modifications that can occur in biological systems. nih.govtandfonline.com

In one study, a similar peptide, H-Lys(Boc)-Ala-Leu-Ala-OH, was synthesized to investigate which amino group on the peptide would be targeted by acyl radicals. researchgate.nettandfonline.com The Boc group on the lysine's side-chain (ε-amino) group effectively blocks it from reacting, thereby directing any modification to the free N-terminal α-amino group. researchgate.nettandfonline.com Experiments showed that treating these types of peptides with diacetyl/peroxynitrite or methylglyoxal/peroxynitrite systems resulted in the acetylation and formylation, respectively, of the N-terminal α-amino group. researchgate.netnih.gov

The reaction conditions for these modifications are noteworthy. The pH profile for the radical acylation was found to be bell-shaped, with an optimal pH of around 7.5. nih.govtandfonline.com These findings suggest that such radical acylations could potentially occur under physiological conditions. nih.gov

Investigation of Selective Chemical Derivatization of Amino Acid Residues

The Boc protection on the lysine side chain is a classic strategy in peptide chemistry to achieve selective derivatization. biosynth.com By blocking the reactive ε-amino group, other functional groups on the peptide can be targeted for modification. tandfonline.comresearchgate.net

The research on radical acylation is a prime example of this selectivity. tandfonline.com With the ε-amino group of lysine protected, the N-terminal α-amino group becomes the primary site for acylation by the diacetyl/peroxynitrite reagent. tandfonline.com This allows for a controlled study of the reactivity of the peptide's N-terminus. The products of these reactions were confirmed using Reverse-Phase HPLC (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS), which verified the addition of acetyl or formyl groups. researchgate.netnih.gov This selective derivatization is crucial for creating peptides with specific modifications for use in further biochemical studies or for synthesizing more complex peptide structures. nih.gov

| Reactant System | Peptide Model Used in Study | Observed Modification | Primary Site of Modification | Analytical Techniques | References |

| Diacetyl/Peroxynitrite | H-K(Boc)ALA-OH | Acetylation | α-amino group | RP-HPLC, ESI-MS | researchgate.net, tandfonline.com |

| Methylglyoxal/Peroxynitrite | H-K(Boc)ALA-OH | Acetylation and Formylation | α-amino group | RP-HPLC, ESI-MS | researchgate.net, tandfonline.com |

Role in In Vitro Molecular Recognition and Peptide-Macromolecule Interaction Studies (Excluding Clinical Outcomes)

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in biology. beilstein-journals.org Peptides are key players in these interactions, binding to proteins, nucleic acids, and other macromolecules to trigger biological pathways. nih.gov The tetrapeptide this compound possesses structural features that make it a useful model for studying these interactions in vitro.

The peptide's amphipathic character, with its hydrophobic leucine residues and the hydrophilic lysine, is a common motif in peptides that interact with cell membranes or protein surfaces. nih.gov The Boc group on the lysine not only prevents certain enzymatic cleavages but also adds a bulky, hydrophobic character that can influence the peptide's conformation and how it fits into a binding pocket of a larger macromolecule. biosynth.com

In research, peptides like this compound can be used to probe the binding sites of receptors or enzymes. By systematically altering the peptide sequence or modifying its side chains, scientists can map the critical residues involved in the peptide-macromolecule interaction. biorxiv.org For example, this peptide could be used in binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to measure its affinity for a target protein. The Boc-protected lysine allows researchers to assess the importance of a positive charge at that position for binding, by comparing the binding affinity of the protected peptide with its unprotected counterpart, H-Leu-Ala-Leu-Lys-OH. Such studies provide insight into the forces driving molecular recognition, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. beilstein-journals.org

Exploration of Peptide Self-Assembly Mechanisms and Modulators for Research Applications

The self-assembly of peptides into ordered nanostructures is a phenomenon of significant interest, driven by a delicate balance of non-covalent interactions including hydrogen bonding, hydrophobic effects, and electrostatic interactions. chinesechemsoc.org The tetrapeptide this compound possesses a primary structure that suggests a propensity for self-assembly, largely influenced by its amphiphilic character. The sequence contains hydrophobic leucine residues and a hydrophilic lysine residue. However, the ε-amino group of the lysine is protected by a tert-butyloxycarbonyl (Boc) group, which significantly alters its properties.

The Boc group is bulky and hydrophobic, and its presence on the lysine side chain can modulate the self-assembly process in several ways. Research on other peptides has shown that side-chain protecting groups play a crucial role in secondary structure formation and aggregation during synthesis. acs.org For instance, a C-terminal tag of [Lys(Boc)]6 was found to increase aggregation in certain peptide sequences, suggesting that the Boc-protected lysine can influence intermolecular interactions. acs.org In the context of this compound, the Boc group could participate in hydrophobic interactions, potentially driving the formation of specific nanostructures.

Studies on similar amphiphilic peptides, such as those containing repeating units of Lys-Leu-Ala-Lys, have demonstrated their ability to self-assemble into bioactive nanofibers. jnsam.com These peptides often adopt an α-helical conformation which facilitates their assembly. The sequence Leu-Ala-Leu within this compound could potentially adopt a β-sheet conformation, a common motif in self-assembling peptides. The aggregation of peptides is often associated with the formation of intermolecular β-sheets, leading to structures like amyloid fibrils. nih.govroyalsocietypublishing.org The presence of the bulky Boc group might sterically hinder the formation of canonical β-sheets, leading to other morphologies like micelles or spherical aggregates. This is supported by findings where Fmoc-Lys(Boc)-OH self-assembles into sphere-like structures.

The process of self-assembly for an amphiphilic peptide like this compound can be conceptualized in the following table, outlining the key driving forces and potential resulting structures.

| Driving Force | Contributing Residues/Moieties | Potential Influence on Self-Assembly | Resulting Nanostructure (Hypothetical) |

| Hydrophobic Interactions | Leucine (Leu) side chains, Boc group | The primary driving force for aggregation, leading to the sequestration of nonpolar groups away from water. | Core of micelles, nanofibers, or vesicles. |

| Hydrogen Bonding | Peptide backbone (amide and carbonyl groups) | Formation of secondary structures like β-sheets or turns, stabilizing the assembled architecture. | Stabilized fibrillar or sheet-like structures. |

| Steric Hindrance | Bulky Boc group on Lysine | May prevent tight packing required for highly ordered fibrils, favoring curved or spherical structures. | Micelles, spherical nanoparticles. |

| Van der Waals Forces | All atoms | General attractive forces contributing to the overall stability of the assembly. | Stabilization of the final nanostructure. |

The modulation of the self-assembly process can be achieved by altering the peptide sequence or the protecting groups. For example, the removal of the Boc group would expose the positively charged amine of lysine, introducing electrostatic repulsion that would significantly alter the self-assembly landscape, potentially leading to different morphologies or inhibiting assembly altogether.

Methodologies for Investigating Peptide-Protein Binding Affinities in Defined Systems

The tetrapeptide this compound can serve as a valuable tool in the development and validation of methodologies aimed at quantifying peptide-protein interactions. The prediction and measurement of binding affinities are crucial for drug discovery and understanding biological pathways. nih.gov

One of the primary applications of a synthetic peptide like this compound is in array-based or bead-based screening technologies designed to map protein-peptide affinity landscapes. nih.govelifesciences.org In such systems, peptides are synthesized on a solid support and then assayed for their ability to bind to a target protein. The defined sequence and modification (the Boc group) of this compound make it a useful control or test ligand.

For instance, a library of peptides could be designed with variations around the Leu-Ala-Leu-Lys sequence to probe the specificity of a protein's binding pocket. By comparing the binding affinity of the target protein to this compound versus its deprotected counterpart (H-Leu-Ala-Leu-Lys-OH), researchers can assess the influence of charge and hydrophobicity at that specific position.

A hypothetical experiment to determine the binding affinity of a target protein to this compound could employ a technique like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The results could be presented as follows:

| Ligand | Target Protein | Kd (μM) | Method | Interpretation |

| This compound | Protein X | 15.2 | SPR | Moderate affinity, likely driven by hydrophobic interactions with the binding pocket. |

| H-Leu-Ala-Leu-Lys-OH | Protein X | 5.8 | SPR | Higher affinity suggests a favorable electrostatic interaction between the positively charged lysine and a negatively charged residue in the protein's binding site. |

| H-Ala-Ala-Ala-Ala-OH | Protein X | >500 | SPR | Negligible binding, indicating the specificity of the Leu-Ala-Leu-Lys sequence. |

Furthermore, computational methods for predicting protein-peptide binding affinity rely on accurate training datasets. researchgate.net Well-characterized synthetic peptides like this compound can be included in these datasets to improve the accuracy of predictive algorithms, especially in accounting for the effects of unnatural or modified amino acids.

Sophisticated Analytical and Spectroscopic Characterization Methodologies for H-leu-ala-leu-lys Boc -oh in Research

Advanced Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for the separation and quantification of H-Leu-Ala-Leu-Lys(Boc)-OH from complex mixtures, allowing for precise purity assessment and the identification of synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method is a critical first step for the analysis of this compound. This process involves a systematic optimization of various parameters to achieve the desired resolution, sensitivity, and analysis time. Key considerations include the choice of stationary phase, mobile phase composition, and detection wavelength.

For peptides like this compound, C18 columns are frequently the stationary phase of choice due to their hydrophobicity, which allows for effective separation based on the nonpolar character of the leucine residues and the Boc-protected lysine. The mobile phase typically consists of a mixture of an aqueous component, often containing an ion-pairing agent like trifluoroacetic acid (TFA), and an organic solvent, such as acetonitrile (ACN). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the charged groups on the peptide.

The optimization process involves adjusting the gradient of the organic solvent. A typical gradient might start with a low percentage of ACN, which is gradually increased to elute the peptide and any impurities. The flow rate and column temperature are also fine-tuned to enhance separation efficiency. Detection is commonly performed using a UV detector, with wavelengths around 210-220 nm being optimal for peptide bond absorption.

Reversed-Phase HPLC (RP-HPLC) for Peptide Separation and Quantitation

Reversed-Phase HPLC (RP-HPLC) is the most widely used chromatographic technique for the analysis of peptides like this compound. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the peptide and the stationary phase.

The retention time of this compound in an RP-HPLC system is influenced by its amino acid composition and the presence of the bulky, hydrophobic tert-Butoxycarbonyl (Boc) protecting group on the lysine side chain. The two leucine residues also contribute significantly to its retention.

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The peak area of the peptide in the chromatogram is directly proportional to its concentration, allowing for accurate determination of its purity and quantity in a sample. Impurity profiling is also a key application, where RP-HPLC can separate by-products from the peptide synthesis, such as deletion sequences or incompletely deprotected peptides.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 30 °C |

High-Resolution Mass Spectrometry (MS) for Structural Validation and Impurity Analysis

Mass spectrometry is a powerful tool for the structural elucidation of peptides, providing precise molecular weight information and sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. In ESI-MS, a solution of the peptide is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges.

For this compound, ESI-MS is used to confirm its molecular weight. The expected monoisotopic mass of the neutral peptide is calculated based on its chemical formula (C27H51N5O6). The mass spectrometer then detects the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. The presence of a peak corresponding to the calculated molecular weight provides strong evidence for the identity of the compound.

Table 2: Theoretical and Observed Mass Data for this compound

| Parameter | Value |

| Chemical Formula | C27H51N5O6 |

| Theoretical Monoisotopic Mass | 541.3839 g/mol |

| Expected [M+H]+ (m/z) | 542.3912 |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

The fragmentation of the peptide backbone occurs at the amide bonds, generating a series of b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the fragment ions in the resulting MS/MS spectrum, the amino acid sequence can be deduced and confirmed. For instance, the mass difference between the y3 and y2 ions would correspond to the mass of the alanine residue. This detailed fragmentation analysis provides unambiguous verification of the peptide's primary structure.

Spectroscopic Methods for Conformational and Interaction Research (Focus on Methodology and Influencing Factors)

Spectroscopic techniques are employed to investigate the three-dimensional structure (conformation) of this compound in solution and its interactions with other molecules. The choice of method and the interpretation of the results are influenced by various factors.

Methodologies such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools in this regard. CD spectroscopy is sensitive to the secondary structure of peptides, such as α-helices and β-sheets. The CD spectrum of this compound would be influenced by factors like solvent polarity, pH, and temperature, which can affect its conformational preferences.

NMR spectroscopy, particularly two-dimensional techniques like COSY and NOESY, can provide detailed information about the spatial proximity of atoms within the peptide. This allows for the determination of its solution-state conformation. The interpretation of NMR spectra is influenced by the peptide's concentration, the solvent system used, and the temperature of the experiment. These factors can affect the peptide's aggregation state and conformational dynamics, which in turn are reflected in the NMR data. The presence of the Boc protecting group can also influence the conformational landscape of the peptide.

Circular Dichroism (CD) Spectroscopy for Probing Secondary Structure Formation and Transitions

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution. subr.edu It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides, providing distinct spectra for common secondary structures like α-helices, β-sheets, β-turns, and random coils. subr.edu For a tetrapeptide like this compound, CD spectroscopy can reveal its predominant conformation and how it might transition between states in response to changes in its environment, such as solvent polarity, pH, or temperature. subr.edu

Research on various tetrapeptides demonstrates the utility of CD in conformational analysis. For instance, studies on model alanine and proline-containing tetrapeptides showed that the position of specific amino acids can favor folding or unfolding of the peptide chain. nih.gov Changes in the CD spectra upon varying pH indicated an increase in β-turn conformations. nih.gov Similarly, CD studies on cyclic tetrapeptides have been used to confirm stable secondary structures, such as β-turns, which exhibit characteristic spectral features. subr.edu A study of the tetrapeptide Asp-Lys-Thr-Gly suggested the presence of bend conformations in aqueous solutions, a finding supported by conformational energy calculations. nih.gov

The typical CD spectrum of a peptide is analyzed in the far-UV region (approximately 190-250 nm). The shape and magnitude of the CD signal in this region are directly related to the peptide backbone conformation. While specific data for this compound is not publicly available, the expected CD signatures for canonical secondary structures are well-established.

Table 1: Characteristic Far-UV CD Maxima and Minima for Common Peptide Secondary Structures

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet (antiparallel) | ~195 | ~215 |

| β-Turn | Varies by type, e.g., ~205 | Varies by type, e.g., ~225-230 |

| Random Coil | ~212 | ~195 |

This table presents generalized values. The exact positions and intensities of the bands can vary depending on the specific peptide sequence, solvent, and other experimental conditions.

By analyzing the CD spectrum of this compound under various conditions, researchers could determine its conformational tendencies, such as whether the hydrophobic leucine residues and the protected lysine promote a specific, folded structure or if the peptide exists as a flexible, random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled, atomic-level detail on the structure, dynamics, and interactions of peptides in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign proton (¹H) and carbon (¹³C) signals to specific atoms within the this compound molecule. mdpi.com

In the context of this compound, ¹H NMR would provide key information. The chemical shifts of the amide (-NH) protons are particularly sensitive to their environment. researchgate.net Amide protons that are shielded from the solvent, for instance by being involved in an intramolecular hydrogen bond, have chemical shifts that are less dependent on temperature changes. researchgate.net This allows for the identification of stable hydrogen-bonded structures, such as those found in β-turns. The tert-butoxycarbonyl (Boc) protecting group on the lysine side chain would also exhibit a strong, characteristic singlet peak around 1.4 ppm in the ¹H NMR spectrum. researchgate.netrsc.org

¹³C NMR spectroscopy is also highly informative, with the chemical shifts of carbonyl carbons being sensitive to the local peptide conformation and hydrogen bonding interactions. mdpi.com Studies on N-Boc-protected dipeptide derivatives have shown how carbonyl carbon chemical shifts vary in different solvents, reflecting changes in intra- and intermolecular interactions. mdpi.com

Table 2: Representative ¹H NMR Chemical Shift Ranges for Peptide Components

| Proton Type | Representative Chemical Shift Range (ppm) | Notes |

| Amide (backbone) NH | 7.0 - 9.0 | Sensitive to hydrogen bonding and solvent exposure. |

| α-CH | 3.5 - 4.8 | Position depends on the amino acid residue and secondary structure. |

| Side Chain CH, CH₂, CH₃ | 0.8 - 3.5 | Specific shifts for Leucine, Alanine, and Lysine side chains. |

| Boc (CH₃)₃ | ~1.4 | Typically a sharp, strong singlet, characteristic of the protecting group. researchgate.netrsc.org |

These are typical ranges and can shift based on solvent, pH, temperature, and peptide conformation.

Through advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), spatial proximities between protons can be identified. For this compound, NOESY could reveal close contacts between non-adjacent residues, providing definitive evidence for specific folds or turns in the peptide's three-dimensional structure.

X-ray Crystallography and Computational Modeling for Peptide Structure Determination in Research

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of molecules at atomic resolution. nih.gov While it has been extensively used for large proteins, its application to short, flexible peptides like this compound can be challenging due to the difficulty in growing high-quality crystals. nih.gov However, it remains a valuable goal, as a crystal structure provides unambiguous proof of a specific conformation in the solid state.

The process involves synthesizing and purifying the peptide, screening a wide range of conditions to induce crystallization, collecting X-ray diffraction data from a resulting crystal, and then building and refining a structural model. nih.gov For short peptides, successful crystallization has sometimes been achieved by forming a complex with another molecule. nih.govacs.orgrsc.org

When experimental structures are difficult to obtain, computational modeling serves as a powerful complementary tool. nih.gov Techniques such as molecular dynamics (MD) simulations can explore the conformational landscape of this compound, predicting its most stable structures in different environments. These simulations can show how peptides assemble and how structural elements like α-helices are stabilized. nih.govacs.org Conformational energy calculations can support experimental data from CD and NMR, helping to validate proposed structures. nih.gov For example, MD simulations have been used to show that α-helices in short peptides are stabilized by forming bundles with a hydrophobic core, a relevant consideration for the leucine-rich sequence of this compound. nih.govacs.org

Table 3: Methodologies for 3D Peptide Structure Determination

| Technique | Information Provided | Advantages | Key Considerations for this compound |

| X-ray Crystallography | High-resolution 3D atomic coordinates in the solid state. nih.gov | Provides definitive structural proof. rsc.org | Crystal growth can be a major bottleneck for a short, flexible peptide. nih.gov |

| Computational Modeling | Predicted low-energy conformations, dynamic behavior, and interactions. nih.gov | Complements experimental data; explores conformational space. nih.gov | Accuracy depends on the force field and simulation parameters used. |

The combination of these sophisticated analytical methods provides a comprehensive picture of the structural characteristics of this compound, which is essential for its further development and application in research.

H-leu-ala-leu-lys Boc -oh As a Foundational Element in Advanced Peptide Design and Engineering

Utilization as a Building Block in the Synthesis of Complex Peptide Architectures

The tetrapeptide H-Leu-Ala-Leu-Lys(Boc)-OH serves as a pivotal building block in peptide chemistry, primarily due to the strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the ε-amine of the lysine residue. This orthogonal protection strategy is fundamental to the construction of elaborate peptide structures. In standard Fmoc-based solid-phase peptide synthesis (SPPS), the Nα-Fmoc group is removed under basic conditions (e.g., piperidine), while the acid-labile Boc group on the lysine side-chain remains intact. rsc.orgbachem.com This allows for the sequential elongation of the primary peptide backbone. Subsequently, the Boc group can be selectively cleaved using acidic conditions, such as trifluoroacetic acid (TFA), to unmask the lysine's side-chain amine. rsc.orgacs.org This newly available functional group can then serve as an attachment point for further synthesis, enabling the creation of complex, non-linear peptide architectures. rsc.org

Design and Synthesis of Branched Peptides Employing this compound Scaffolds

The defining feature of this compound in this context is its role as a scaffold for creating branched peptides. The orthogonally protected lysine is the key component that facilitates the generation of a branch point. rsc.orgmerel.si The synthesis of branched peptides can follow two main strategies: the divergent and the convergent approach. rsc.org In a divergent synthesis, the main peptide chain is assembled on a solid support, and after selective deprotection of the lysine side-chain, a second peptide chain is grown directly on the ε-amine of the lysine residue. rsc.orgbiotage.com This method is commonly used for producing structures like multiple antigenic peptides (MAPs), where several peptide chains are attached to a central lysine core to amplify immune responses. biotage.comcreative-peptides.com

The use of a protected lysine, such as in this compound, is a well-established method for achieving this. rsc.orgbiotage.com The process begins with the standard elongation of the peptide chain. Once the primary sequence is complete, the Boc group on the lysine side chain is removed. This exposes the ε-amino group, which then serves as the N-terminus for the synthesis of a new peptide branch. rsc.orgmerel.si This selective functionalization allows for precise control over the final structure of the branched peptide. rsc.org While Boc is a common protecting group, other orthogonal protecting groups can also be employed for this purpose, each with specific cleavage conditions to allow for complex, multi-branched designs. rsc.orgmerel.si

| Lysine Side-Chain Protecting Group | Abbreviation | Cleavage Conditions | Compatibility |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Acid-labile (e.g., TFA) | Stable to Fmoc deprotection (base-labile) |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazinolysis (e.g., 2-4% hydrazine in DMF) merel.si | Stable to both Fmoc and Boc deprotection conditions merel.si |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis (e.g., Pd(PPh₃)₄) rsc.org | Stable to both Fmoc and Boc deprotection conditions |

| 4-methyltrityl | Mtt | Mildly acidic conditions (e.g., dilute TFA) rsc.org | Stable to Fmoc deprotection; labile to standard Boc cleavage |

Development of Cyclic Peptides and Peptidomimetics Incorporating the Sequence

The this compound sequence can be incorporated into linear precursors for the synthesis of cyclic peptides and peptidomimetics. Cyclization is a widely used strategy to enhance the biological properties of peptides, such as increasing their stability against proteolytic degradation, improving receptor binding affinity, and reducing conformational flexibility. nih.govnih.gov The presence of a lysine residue within the peptide sequence provides a versatile handle for various cyclization strategies beyond simple head-to-tail cyclization.

For instance, after the synthesis of the linear peptide containing the Leu-Ala-Leu-Lys sequence, the Boc group can be removed to free the side-chain amine. This amine can then be used to form a lactam bridge by reacting with the C-terminal carboxylic acid, a strategy known as side-chain-to-tail cyclization. nih.gov Alternatively, it can be linked to the side chain of another amino acid like aspartic acid or glutamic acid. The synthesis of such cyclic peptides often involves high-dilution conditions and the use of specific coupling reagents like PyBOP, HBTU, or HATU to favor intramolecular over intermolecular reactions. nih.govnih.gov The choice of amino acids within the sequence can influence the efficiency of cyclization; for example, some sequences may be prone to hydrolysis or other side reactions during the process. nih.gov

| Cyclization Strategy | Description | Key Residues Involved | Example Application |

|---|---|---|---|

| Head-to-Tail | The N-terminal amine is linked to the C-terminal carboxylic acid. | N-terminal amino acid, C-terminal amino acid | General stabilization of peptide backbone nih.gov |

| Side-Chain-to-Tail | The side-chain amine of Lys is linked to the C-terminal carboxylic acid. | Lysine, C-terminal amino acid | Creates a lactam bridge, constraining the peptide conformation nih.gov |

| Side-Chain-to-Head | The side-chain carboxylic acid of Asp/Glu is linked to the N-terminal amine. | Aspartic acid/Glutamic acid, N-terminal amino acid | Forms a lactam bridge with different conformational outcomes |

| Side-Chain-to-Side-Chain | The side chain of Lys is linked to the side chain of Asp/Glu. | Lysine, Aspartic acid/Glutamic acid | Used to create highly constrained cyclic structures |

Strategies for Incorporating this compound into Novel Peptide Conjugates

The tetrapeptide this compound is an excellent platform for creating peptide conjugates, where the peptide is covalently linked to another molecule to enhance or modify its function. The lysine side-chain, after deprotection of the Boc group, provides a nucleophilic ε-amino group that is a prime target for chemoselective modification. mdpi.com This allows for the site-specific attachment of a wide variety of moieties, including lipids, polymers, proteins, and small-molecule drugs or labels. creative-peptides.comqyaobio.com

Common strategies for conjugating molecules to the lysine side-chain include:

Acylation with activated esters: N-hydroxysuccinimide (NHS) esters are widely used to react with the primary amine of lysine to form a stable amide bond. mdpi.com This method is often used to attach fluorescent dyes, biotin, or other reporter molecules.

Reaction with isothiocyanates: Reagents like fluorescein isothiocyanate (FITC) react with the amine to form a thiourea linkage, another common method for fluorescent labeling. mdpi.com

Reductive amination: The amine can react with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine linkage. mdpi.com

Click Chemistry: For more advanced applications, the lysine amine can be modified to introduce an azide or alkyne group. This allows for a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction with a conjugation partner bearing the complementary functional group. nih.gov

These conjugation strategies are used to improve the pharmacokinetic profiles of peptide drugs, for example, by attaching lipids (lipidation) or polyethylene glycol (PEGylation) to increase plasma half-life. qyaobio.com Conjugation to carrier proteins like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) is a standard method for raising antibodies against the peptide sequence. creative-peptides.com

| Conjugation Strategy | Reactive Group on Peptide (post-deprotection) | Reactive Group on Conjugate Molecule | Resulting Linkage | Example Application |

|---|---|---|---|---|

| NHS Ester Acylation | ε-NH₂ of Lysine | N-Hydroxysuccinimide ester | Amide | Labeling with biotin or fluorophores mdpi.com |

| Isothiocyanate Reaction | ε-NH₂ of Lysine | Isothiocyanate (-NCS) | Thiourea | Fluorescent labeling with FITC mdpi.com |

| Reductive Amination | ε-NH₂ of Lysine | Aldehyde or Ketone | Secondary Amine | Coupling to carbohydrate moieties mdpi.com |

| Click Chemistry (CuAAC) | Azide or Alkyne (introduced onto Lysine) | Alkyne or Azide | Triazole | Conjugation to DNA, PNA, or complex molecules nih.gov |

| Maleimide Chemistry | Thiol (-SH) of Cysteine (if added to sequence) | Maleimide | Thioether | Conjugation to proteins or antibodies qyaobio.com |

Role in the Development of Peptide-Based Probes for Research Investigations

Peptide sequences like Leu-Ala-Leu-Lys are valuable components in the design of probes for biochemical and cell biology research. By conjugating a reporter group (e.g., a fluorophore or a quencher) to the peptide, typically via the lysine side-chain, a tool can be created to monitor specific biological activities. A particularly powerful application is in the development of enzyme-activatable probes. rsc.org

In this design, the peptide sequence itself acts as a substrate for a specific enzyme, often a protease. The Leu-Ala motif, for example, could be a recognition site for proteases such as leucine aminopeptidase. rsc.org The probe is constructed with a cleavable linker that connects the peptide to the reporter molecule. rsc.orgtum.demdpi.com In its intact state, the probe might be non-fluorescent (quenched). When the target enzyme recognizes and cleaves the peptide sequence, the reporter group is released, leading to a detectable signal (e.g., an increase in fluorescence). rsc.org Such probes are crucial for studying enzyme activity in complex biological samples and for live-cell imaging.

Another advanced application is in photoaffinity labeling to map peptide-protein interactions. nih.gov Here, the peptide is modified with a photoreactive group and a cleavable linker, often attached via the lysine side-chain. nih.gov The probe is allowed to bind to its target protein, and upon UV irradiation, the photoreactive group forms a covalent bond with the protein. The linker can then be cleaved, leaving a small mass tag on the protein at the precise site of interaction, which can be identified using mass spectrometry. nih.gov

| Probe Type | Design Principle | Role of Peptide Sequence | Role of Lysine Residue | Research Application |

|---|---|---|---|---|

| Enzyme-Activatable Probe | Peptide sequence acts as a cleavable linker between a fluorophore and a quencher. rsc.org | Serves as the specific recognition and cleavage site for a target enzyme (e.g., protease). rsc.org | Common conjugation site for the fluorophore, quencher, or linker. | Measuring enzyme activity, live-cell imaging, diagnostics. rsc.org |

| Photoaffinity Labeling Probe | Peptide is attached to a photoreactive group and a cleavable linker. nih.gov | Provides binding specificity to a target protein. | Serves as the attachment point for the photoreactive crosslinker. nih.gov | Identifying protein binding partners and mapping interaction sites. nih.gov |

| Targeted Drug Conjugate | Peptide is linked to a therapeutic agent via a cleavable linker. mdpi.com | Acts as a homing device to direct the drug to specific cells or tissues. | Provides a site for attaching the linker and drug payload. | Developing targeted therapies with reduced off-target toxicity. mdpi.com |

Theoretical and Computational Modeling of Peptide Structure-Function Relationships within Research Frameworks

Computational modeling plays a crucial role in understanding and predicting the behavior of peptides like this compound. Techniques such as molecular dynamics (MD) simulations and molecular docking allow researchers to investigate the conformational landscape and interaction potential of peptides, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Predictive Modeling for Peptide Conformational Preferences

The amino acid sequence of a peptide is the primary determinant of its conformational preferences. annualreviews.org Predictive modeling aims to determine the most likely three-dimensional structures a peptide will adopt in a given environment, such as an aqueous solution. Amino acids have intrinsic tendencies to favor certain backbone dihedral angles (phi and psi), which correspond to secondary structures like α-helices, β-sheets, or polyproline II (PPII) helices. nih.govacs.org

For the sequence this compound, computational models would consider the properties of each residue:

Leucine (Leu) and Alanine (Ala): Both are recognized as strong α-helix forming residues. annualreviews.orgacs.org Their non-polar side chains readily pack into the hydrophobic core of a helix.

Lysine (Lys): Its conformational preference is more neutral but can be influenced by neighboring residues and its charge state. nih.gov

Molecular dynamics simulations can be used to sample the vast number of possible conformations of the peptide over time, revealing its preferred structures and the transitions between them. nih.gov These simulations can predict average properties, such as the helical content, which can then be compared with experimental data from techniques like circular dichroism (CD) spectroscopy. acs.org Such predictive studies are invaluable for rational peptide design, allowing scientists to engineer peptides with specific, stable conformations for therapeutic or biotechnological applications. acs.org

| Amino Acid | Symbol | General Conformational Tendency | Rationale |

|---|---|---|---|

| Leucine | Leu | Strong α-helix former annualreviews.org | Non-polar, bulky side chain contributes to hydrophobic stabilization within the helix. |

| Alanine | Ala | Strong α-helix former annualreviews.org | Small, non-polar side chain has low conformational entropy cost to adopt a helical structure. |

| Lysine | Lys | Considered a helical former, but can be flexible annualreviews.org | Long, flexible side chain with a positive charge can form salt bridges or interact with the solvent. |

Simulation of Peptide-Receptor or Peptide-Macromolecule Interactions

The burgeoning field of computational chemistry offers powerful tools to predict and analyze the interactions between peptides and their biological targets at a molecular level. For a synthetically modified peptide such as this compound, computational simulations are instrumental in elucidating its binding mechanisms, predicting its affinity for specific receptors or macromolecules, and guiding the rational design of more potent and selective derivatives. These in silico approaches are particularly valuable given the high flexibility of peptides and the dynamic nature of their interactions. frontiersin.orgfrontiersin.org

Molecular dynamics (MD) simulations and molecular docking are the cornerstones of studying peptide-macromolecule interactions. frontiersin.orgnih.gov These methods allow for the exploration of the conformational landscape of the peptide and its target, providing insights into the structural and energetic determinants of binding.

Molecular Docking Approaches

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For a flexible peptide like this compound, docking protocols must account for its conformational freedom. frontiersin.org Fragment-based docking, for instance, is a viable strategy where the peptide can be divided into smaller fragments that are docked independently and then linked together. rsc.org Another approach involves using an ensemble of peptide conformations, generated from molecular dynamics simulations of the free peptide, to be docked against the receptor. scispace.com This increases the chances of identifying a near-native binding pose.

Advanced docking protocols, such as HADDOCK, can incorporate experimental data, such as information about the binding site, to drive the docking process, increasing the accuracy of the prediction. scispace.com The output of a docking simulation is typically a set of possible binding poses ranked by a scoring function, which estimates the binding affinity.

Molecular Dynamics (MD) Simulations

Following docking, or as a standalone method, molecular dynamics simulations provide a more detailed and dynamic view of the peptide-receptor complex. frontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the behavior of the complex over time, typically on the nanosecond to microsecond timescale. nih.govuzh.ch

For the this compound peptide, MD simulations can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the peptide's backbone atoms from the initial docked pose, one can assess the stability of the predicted binding mode.

Key Interacting Residues: Analysis of the MD trajectory can identify specific amino acid residues from both the peptide and the receptor that are consistently involved in hydrogen bonds, salt bridges, or hydrophobic interactions.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. rsc.org

Conformational Changes: MD simulations can capture any induced-fit conformational changes that occur in the receptor or the peptide upon binding. nih.gov

Enhanced sampling techniques, such as Gaussian accelerated Molecular Dynamics (GaMD), can be employed to overcome the timescale limitations of conventional MD and explore larger conformational changes and binding/unbinding events. frontiersin.org

Illustrative Research Findings

While specific simulation studies on this compound are not prevalent in public literature, we can extrapolate from studies on similar peptides to illustrate the expected outcomes. A typical simulation study would involve defining the target macromolecule, which could be a protein receptor, an enzyme, or even a lipid bilayer. nih.gov

The table below presents hypothetical data that could be generated from a molecular dynamics simulation study of this compound binding to a hypothetical protein kinase.

| Simulation Parameter | Result | Interpretation |

| Binding Pose RMSD | 1.5 Å | The peptide maintains a stable binding orientation within the receptor's active site throughout the simulation. |

| Key H-Bonds | Lys4(Peptide)-Asp184(Receptor), Ala2(Peptide)-Glu121(Receptor) | The lysine and alanine residues of the peptide are critical for anchoring it to the receptor via hydrogen bonds. |

| Binding Free Energy (MM/GBSA) | -45.7 kcal/mol | A favorable binding free energy suggests a strong interaction between the peptide and the protein kinase. |

The table below illustrates a potential interaction profile for this compound with a target protein, as predicted by simulation.

| Peptide Residue | Interacting Receptor Residue(s) | Type of Interaction |

| H-Leu1 | Val10, Ile89 | Hydrophobic |

| Ala2 | Glu121, Ser122 | Hydrogen Bond |

| Leu3 | Phe95, Pro96 | Hydrophobic |

| Lys(Boc)4 | Asp184, Tyr25 | Salt Bridge (Lys), Hydrophobic (Boc) |

| -OH | Arg201 | Hydrogen Bond |

Future Research Directions and Emerging Paradigms for H-leu-ala-leu-lys Boc -oh in Academic Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Purity